molecular formula C17H18N4O5S B10989623 2-[1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1,3-thiazol-2-yl)acetamide

2-[1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B10989623
M. Wt: 390.4 g/mol
InChI Key: BUURSFWNUJPJIW-UHFFFAOYSA-N
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Description

2-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazolidinone ring, a thiazole ring, and a dimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 2-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may interact with DNA or proteins, resulting in the disruption of cellular processes and ultimately leading to cell death .

Comparison with Similar Compounds

2-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)acetamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H18N4O5S

Molecular Weight

390.4 g/mol

IUPAC Name

2-[1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C17H18N4O5S/c1-25-12-4-3-10(7-13(12)26-2)9-21-15(23)11(19-17(21)24)8-14(22)20-16-18-5-6-27-16/h3-7,11H,8-9H2,1-2H3,(H,19,24)(H,18,20,22)

InChI Key

BUURSFWNUJPJIW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(=O)C(NC2=O)CC(=O)NC3=NC=CS3)OC

Origin of Product

United States

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